N,N'-Bis(methoxycarbonylmethyl)oxalamide

Description

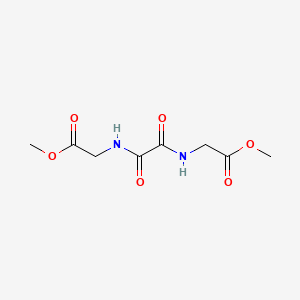

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O6 |

|---|---|

Molecular Weight |

232.19 g/mol |

IUPAC Name |

methyl 2-[[2-[(2-methoxy-2-oxoethyl)amino]-2-oxoacetyl]amino]acetate |

InChI |

InChI=1S/C8H12N2O6/c1-15-5(11)3-9-7(13)8(14)10-4-6(12)16-2/h3-4H2,1-2H3,(H,9,13)(H,10,14) |

InChI Key |

YBJQRESBPICATB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNC(=O)C(=O)NCC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for N,n Bis Methoxycarbonylmethyl Oxalamide and Analogous Oxalamides

Conventional Routes to Oxalamide Derivatives

Traditional methods for synthesizing oxalamide derivatives have long been the cornerstone of their production, relying on robust and well-understood chemical reactions. These routes are characterized by their use of highly reactive starting materials to facilitate the formation of the diamide (B1670390) structure.

Amidation of Oxalyl Chloride with Amine Precursors

The most common conventional method for preparing N,N'-disubstituted oxalamides is the reaction of oxalyl chloride with a suitable amine precursor. researchgate.netrsc.org This reaction is a form of the Schotten-Baumann reaction, a widely used method for synthesizing amides from acyl chlorides and amines. fishersci.it The process involves the nucleophilic acyl substitution where two equivalents of the amine react with one equivalent of oxalyl chloride.

The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, at room temperature or below. fishersci.it A base, commonly a tertiary amine like triethylamine (B128534) or pyridine (B92270), is added to neutralize the hydrochloric acid (HCl) byproduct that is formed during the reaction, driving the equilibrium towards the product. fishersci.itijbbku.com The gaseous byproducts and the amine hydrochloride salt can be readily removed, allowing for the isolation of the oxalamide product, often through simple filtration or evaporation. chemicalbook.com This method is highly versatile and has been employed for the synthesis of a wide array of oxalamide derivatives by varying the aniline (B41778) or other amine derivatives used as starting materials. ijbbku.com

Advanced and Sustainable Synthetic Strategies

In response to the growing demand for environmentally benign chemical processes, several advanced and sustainable strategies for oxalamide synthesis have been developed. These methods aim to reduce waste, avoid toxic reagents, and improve atom economy compared to conventional routes. rsc.org

Acceptorless Dehydrogenative Coupling Reactions

A novel and sustainable approach to oxalamides is through the acceptorless dehydrogenative coupling (ADC) of ethylene (B1197577) glycol with amines. nih.govrsc.org This atom-economic strategy is catalyzed by a ruthenium pincer complex and produces molecular hydrogen (H₂) as the sole byproduct. nih.govresearchgate.net The reaction is typically performed in a solvent like toluene (B28343) at elevated temperatures (e.g., 135 °C) in the presence of a base such as potassium tert-butoxide (tBuOK). nih.gov

The proposed mechanism involves the initial dehydrogenative coupling of ethylene glycol and an amine to form an α-hydroxy amide intermediate. rsc.org This intermediate then reacts with a second molecule of the amine through a similar catalytic pathway to yield the final oxalamide product. researchgate.net This method has been successfully applied to a variety of primary and secondary amines, including aliphatic, cyclic, and functionally substituted amines, affording the corresponding oxalamides in good to excellent yields. rsc.orgresearchgate.net

Below is a table summarizing the results for the synthesis of various oxalamides via this method, demonstrating its broad scope.

| Amine Substrate | Catalyst Loading (mol%) | Base (mol%) | Temperature (°C) | Yield (%) |

| Hexan-1-amine | 1 | 2 | 135 | 86 |

| Benzylamine | 1 | 2 | 135 | 96 |

| 2-Methoxyethan-1-amine | 1 | 2 | 135 | 88 |

| (-)-cis-Myrtanylamine | 1 | 2 | 135 | 84 |

| Pyrrolidine | 1 | 2 | 135 | 89 |

| Morpholine | 1 | 2 | 135 | 83 |

| Data sourced from studies on ruthenium-catalyzed acceptorless dehydrogenative coupling. rsc.orgnih.gov |

Oxidative Carbonylation Approaches to Oxalamides

Oxidative carbonylation represents another significant pathway for synthesizing oxalamides. This class of reactions utilizes carbon monoxide in conjunction with an oxidant to form the desired products. wikipedia.org The palladium-catalyzed oxidative carbonylation of amines to produce oxalamides has been established for several decades. researchgate.net This process typically requires stoichiometric or greater amounts of an oxidant. researchgate.net

These reactions are thought to proceed via intermediates similar to those in the Wacker process. wikipedia.org Recent advancements have focused on making this process more sustainable, for instance, by replacing chemical oxidants with visible light, representing a greener alternative for this transformation. researchgate.net The oxidative carbonylation of methanol (B129727) to produce dimethyl oxalate (B1200264) is a commercially relevant process that highlights the industrial interest in this chemistry. wikipedia.org Furthermore, oxalyl amide directing groups have been used to facilitate palladium-catalyzed carbonylation of C(sp³)–H bonds in aliphatic amines to synthesize pyrrolidones, showcasing the utility of the oxalamide moiety in directing further chemical transformations. scispace.com

Aminolysis of Oxalate Esters

The aminolysis of oxalate esters, such as diethyl oxalate or dimethyl oxalate, is a straightforward and frequently used method for the preparation of oxalamides. rsc.org This reaction involves the nucleophilic attack of an amine on the carbonyl carbons of the oxalate ester, leading to the displacement of the alkoxy groups and the formation of two new amide bonds.

The reaction is typically carried out by mixing the oxalate ester with two equivalents of the desired amine, often in a solvent like ethanol (B145695). researchgate.net The process can be performed for the synthesis of various oxamide (B166460) derivatives, and it avoids the use of harsh reagents like oxalyl chloride. google.comgoogle.com Controlling the reaction conditions, such as temperature and the molar ratio of reactants, is crucial for preparing high-purity products and avoiding the formation of byproducts from hydrolysis, especially when working in anhydrous conditions. google.com This method is particularly useful for synthesizing symmetrical N,N'-disubstituted oxalamides. researchgate.net

Specific Synthetic Protocols for N,N'-Bis(methoxycarbonylmethyl)oxalamide

This compound can be synthesized using the general methodologies described above. The required amine precursor for this specific compound is methyl glycinate (B8599266) (glycine methyl ester). Below are two plausible synthetic protocols based on conventional and ester aminolysis routes.

Protocol 1: Amidation of Oxalyl Chloride with Methyl Glycinate

This protocol is adapted from general procedures for the synthesis of N,N'-bis-substituted oxalamides. ijbbku.com

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl glycinate hydrochloride (2.2 equivalents) in dichloromethane. Add triethylamine (2.5 equivalents) to the solution and stir at 0 °C to liberate the free amine.

Reaction: Slowly add a solution of oxalyl chloride (1.0 equivalent) in dichloromethane to the stirred amine solution at 0 °C.

Stirring: Allow the reaction mixture to warm to room temperature and stir for 24 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

Workup: Upon completion, the reaction mixture will contain a precipitate of triethylamine hydrochloride. Filter the mixture and wash the filtrate with a dilute sodium bicarbonate solution and then with water.

Isolation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid crude product can be purified by recrystallization or column chromatography.

Protocol 2: Aminolysis of Diethyl Oxalate with Methyl Glycinate

This protocol is based on the general method of reacting a dialkyl oxalate with an amine. researchgate.net

Preparation: In a round-bottom flask, dissolve diethyl oxalate (1.0 equivalent) in ethanol.

Reaction: Add methyl glycinate (2.0 equivalents) to the solution. If starting from the hydrochloride salt of methyl glycinate, a non-nucleophilic base (e.g., triethylamine, 2.0 equivalents) must be added to neutralize the acid.

Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction's progress by TLC.

Isolation: Upon completion, cool the reaction mixture to room temperature. The product, this compound, may precipitate from the solution. If so, it can be collected by filtration and washed with cold ethanol.

Purification: If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure compound.

Condensation Reactions Involving Glycine (B1666218) Methyl Ester Derivatives

The synthesis of this compound is typically achieved through a condensation reaction involving glycine methyl ester and a derivative of oxalic acid, such as diethyl oxalate or dimethyl oxalate. This reaction is a classic example of nucleophilic acyl substitution, where the primary amine of glycine methyl ester acts as the nucleophile, attacking the electrophilic carbonyl carbon of the oxalate ester.

The general mechanism involves the reaction of two equivalents of the primary amine with one equivalent of the oxalate ester. stackexchange.com The first substitution yields an oxamic ester intermediate, which then reacts with a second molecule of the amine to form the symmetrical N,N'-disubstituted oxalamide. A small molecule, typically an alcohol (ethanol or methanol), is eliminated during the process. Primary amines react with diethyl oxalate to form N,N'-oxamides, which are often solids, while secondary amines tend to form liquid oxamic esters. stackexchange.com

This direct, single-step approach is efficient for producing symmetrical oxalamides. researchgate.net For example, the reaction of various amino alcohols with oxalic acid methyl esters has been shown to produce C2-symmetric diamidediols in nearly quantitative yields under mild conditions. researchgate.net This analogous reaction underscores the viability and efficiency of using amino acid esters like glycine methyl ester to create the corresponding oxalamide framework. The preparation of the glycine methyl ester starting material is itself a straightforward process, often accomplished by treating glycine methyl ester hydrochloride with a base or through the esterification of glycine using methods like the methanol/trimethylchlorosilane system. nih.govorgsyn.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| Glycine Methyl Ester (2 equiv.) | Diethyl Oxalate (1 equiv.) | This compound | Condensation (Amidation) |

| Primary Amine (2 equiv.) | Diethyl Oxalate (1 equiv.) | N,N'-Dialkyloxamide | Condensation (Amidation) |

| Chiral Amino Alcohols (2 equiv.) | Dimethyl Oxalate (1 equiv.) | Chiral Bis(amino alcohol)oxalamide | Condensation (Amidation) |

Stereoselective Synthesis of Chiral Oxalamide Frameworks

Stereoselective synthesis is crucial for producing chiral molecules with specific three-dimensional arrangements, which is particularly important in pharmacology and asymmetric catalysis. The synthesis of chiral oxalamide frameworks can be achieved by employing starting materials that are already enantiomerically pure.

A highly effective strategy involves the use of chiral amino acid derivatives. Natural amino acids (other than glycine) are chiral, and this inherent chirality can be transferred to the target oxalamide molecule. For instance, reacting a chiral amino alcohol, which can be derived from a natural amino acid, with an oxalate ester results in a chiral oxalamide. This approach has been successfully used to synthesize a series of modular and rigid C2-symmetric diamidediols (bis(amino alcohol)oxalamides) with high yields. researchgate.net The C2-symmetry is a desirable feature in chiral ligands as it reduces the number of possible transition states in a catalytic reaction, often leading to higher enantioselectivity. nih.gov

The development of C2-symmetric chiral amides and their application in asymmetric transformations is a well-established field. nih.gov The synthesis of these molecules relies on the principle that the stereochemistry of the final product is dictated by the stereochemistry of the chiral precursor. By starting with an enantiopure amino acid derivative, the resulting oxalamide is also produced in an enantiopure or highly enantioenriched form. This method avoids the need for chiral separation of the final product and is a cornerstone of asymmetric synthesis. uwindsor.ca

| Chiral Precursor | Oxalic Acid Derivative | Chiral Oxalamide Product | Key Feature |

|---|---|---|---|

| (S)-2-Amino-3-methyl-1-butanol (from L-Valine) | Dimethyl Oxalate | N,N'-Bis[(S)-1-(hydroxymethyl)-2-methylpropyl]oxalamide | C2-Symmetry |

| (S)-2-Amino-1-propanol (from L-Alanine) | Dimethyl Oxalate | N,N'-Bis[(S)-1-(hydroxymethyl)ethyl]oxalamide | C2-Symmetry |

| (1R,2R)-(+)-Feist's Acid derivative | Amine | (1R,2R)-N1,N2-Disubstituted-3-methylenecyclopropane-1,2-dicarboxamide | C2-Symmetric Bisamide |

Structural and Conformational Analysis of N,n Bis Methoxycarbonylmethyl Oxalamide

Solid-State Structural Characterization via X-ray Diffraction

The precise arrangement of atoms and molecules in the crystalline state provides fundamental insights into the intrinsic properties of a compound. For N,N'-Bis(methoxycarbonylmethyl)oxalamide, single-crystal X-ray diffraction is the definitive technique for elucidating its solid-state architecture.

Crystal Structure Determination of this compound

Detailed crystallographic data for this compound is not publicly available in the common crystallographic databases. While the crystal structures of numerous related oxalamide derivatives have been determined, providing a general understanding of this class of compounds, the specific metrics for the title compound remain to be reported. Typically, a crystal structure determination would provide precise unit cell dimensions, space group, and atomic coordinates. This information is foundational for all subsequent structural analysis.

Elucidation of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding is a critical determinant of the supramolecular chemistry of oxalamides. The N-H groups of the oxalamide moiety are potent hydrogen bond donors, while the carbonyl oxygen atoms are effective acceptors. This allows for the formation of robust intermolecular hydrogen bonds, often leading to the creation of extended chains or sheets within the crystal lattice. In many crystalline oxalamides, N-H···O hydrogen bonds are the primary interactions governing the crystal packing. researchgate.netnih.gov Intramolecular hydrogen bonds may also be present, influencing the conformation of the individual molecule.

Conformational Preferences and Dynamics in Solution and Gas Phase

The conformation of this compound is not fixed but is subject to the surrounding environment. Its behavior in solution and in the gas phase can differ significantly from that in the rigid solid state.

Conformational Analysis of Glycine (B1666218) Residues (e.g., Polyglycine II Structure Analogies)

The methoxycarbonylmethyl groups are essentially protected glycine residues. The conformational preferences of these residues are of particular interest. In peptides and proteins, glycine is conformationally flexible. The structure of polyglycine II is a well-known example where the polypeptide chain adopts a helical conformation stabilized by inter-chain hydrogen bonds. It is plausible that in solution, the glycine residues of this compound could exhibit conformational preferences analogous to those observed in polyglycine II, potentially influenced by solvent interactions and intramolecular forces. However, without specific experimental or computational data for this molecule in solution or the gas phase, any such analogies remain speculative. Techniques such as NMR spectroscopy would be invaluable for determining the solution-state conformational ensemble. auremn.org.brresearchgate.netresearchgate.netnih.govmdpi.com

Energetics and Rotational Barriers of the Oxalamide Group

The conformational flexibility of the this compound molecule is largely dictated by the rotational barriers within the central oxalamide linkage (-NH-CO-CO-NH-). The energetics of this group have been investigated through computational methods, particularly quantum mechanical studies on analogous molecules such as N,N'-dimethyloxalamide. These studies provide insight into the energy differences between various conformations and the barriers to their interconversion.

Computational studies on N,N'-dimethyloxalamide, a closely related compound, have quantified the energetic landscape of the oxalamide group. These calculations, performed at the MP2/6-31G(d) level of theory, reveal the relative energies of the stable conformers and the transition states that separate them. The most stable conformations are characterized by specific arrangements of the two amide planes relative to each other.

The rotational barrier for the isomerization process within the oxalamide group is a critical parameter. For N,N'-dimethyloxalamide, the energy barriers for various conformational changes have been calculated. These barriers are influenced by both steric and electronic effects. The steric hindrance between substituents on the nitrogen atoms and the carbonyl oxygens plays a significant role in determining the height of the rotational barriers.

The following table summarizes the calculated relative energies for the stable conformers of N,N'-dimethyloxalamide, which serves as a model for understanding the energetics of this compound.

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| trans-trans | 0.00 |

| trans-cis | 2.58 |

| cis-cis | 5.35 |

Isomerization Pathways and Structural Preferences

The isomerization of the oxalamide group in this compound involves rotation around the central C-C bond and the two C-N bonds. Computational studies on N,N'-dimethyloxalamide have elucidated the preferred pathways for these conformational changes. nih.gov The results indicate a strong preference for specific isomeric forms due to the interplay of electronic and steric factors. nih.gov

The most stable conformation for the oxalamide group is generally found to be the trans-trans isomer, where both amide groups are in a trans configuration. nih.gov This arrangement minimizes steric hindrance and allows for favorable electronic interactions. Crystal structure analyses of various peptides containing the oxalamide unit corroborate this preference, showing torsional angles about the central CO-CO bond to be close to 180° in many cases. nih.gov

Isomerization from the most stable trans-trans form to higher energy conformers, such as the trans-cis or cis-cis isomers, requires overcoming significant energy barriers. The pathway for this isomerization involves a concerted rotation around the C-N and C-C bonds. The transition states for these processes are characterized by non-planar arrangements of the oxalamide group.

The structural preferences of the oxalamide group can be influenced by the nature of the substituents on the nitrogen atoms. In the case of this compound, the methoxycarbonylmethyl groups will have a significant impact on the conformational landscape. While the fundamental preference for the trans-trans conformation of the oxalamide core is expected to remain, the orientation of the ester-containing side chains will lead to additional conformational possibilities.

In some sterically demanding environments, such as in peptides with proline residues, the oxalamide group can adopt a non-planar, or approximately orthogonal, conformation. nih.gov This demonstrates that while there is an intrinsic preference for planarity and a trans arrangement, the flexibility of the oxalamide linkage allows it to adapt to its local environment.

The table below outlines the key structural features of the different isomers of the oxalamide group, based on computational studies of N,N'-dimethyloxalamide. nih.gov

Coordination Chemistry and Ligand Design Principles

Oxalamides as Versatile Ligands for Metal Complexation

Oxalamides are characterized by a central diamide (B1670390) structure derived from oxalic acid. wikipedia.org This core unit provides a robust platform for introducing various functional groups, allowing for the fine-tuning of the ligand's electronic and steric properties. Their ability to form stable chelate rings with metal ions makes them particularly effective in coordination chemistry. researchgate.netrsc.org The versatility of oxalamide ligands stems from their capacity to engage in different bonding modes and to be incorporated into more complex molecular designs, including those that impart chirality. researchgate.netmdpi.com

The coordination versatility of oxalamide derivatives is a key feature of their chemistry. researchgate.net The amide groups within the oxalamide backbone contain both nitrogen and oxygen atoms that can act as donor sites for metal ions. Typically, these ligands coordinate to metal centers in a bidentate fashion, utilizing one nitrogen and one oxygen atom from each amide moiety to form stable five-membered chelate rings.

Beyond the fundamental N,O-donor mode, the incorporation of additional coordinating groups into the ligand's side chains expands its coordination capabilities. For instance, attaching pyridine (B92270) rings to the oxalamide framework introduces pyridine-N atoms as additional donor sites. scispace.compreprints.org This allows the ligand to act in a multidentate fashion, bridging multiple metal centers or forming more complex, cage-like structures. The specific coordination mode adopted depends on factors such as the nature of the metal ion, the solvent system, and the presence of ancillary ligands. unifi.itmdpi.com

Table 1: Common Coordination Modes of Oxalamide-Based Ligands

| Coordination Mode | Donor Atoms Involved | Description |

|---|---|---|

| Bidentate N,O-chelation | Amide Nitrogen, Amide Oxygen | Forms a stable five-membered ring with a single metal center. |

| Bridging | N,O donors from different amide units | The ligand links two or more metal centers. |

The synthesis of transition metal complexes with oxalamide ligands is typically achieved through straightforward reaction pathways. mdpi.com Generally, a solution of the oxalamide ligand is combined with a solution of a suitable metal salt (e.g., nitrates, chlorides, or acetates) in an appropriate solvent. researchgate.netsemanticscholar.orgresearchgate.net The resulting complex often precipitates from the solution and can be isolated by filtration. The choice of solvent and reaction conditions, such as temperature and pH, can influence the final structure and composition of the complex. jocpr.com

A comprehensive suite of analytical techniques is employed to fully characterize these coordination complexes.

Infrared (IR) Spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the amide C=O and N-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure of the ligand in the complex and can indicate changes in the electronic environment upon coordination.

UV-Visible Spectroscopy reveals information about the electronic transitions within the complex, which is particularly useful for understanding the geometry around the metal center. jocpr.com

Single-Crystal X-ray Diffraction offers definitive proof of the molecular structure, providing precise bond lengths, bond angles, and details of the coordination geometry around the metal ion. nih.gov

The incorporation of chirality into ligand design is a cornerstone of asymmetric catalysis. Oxalamide-based ligands are well-suited for this purpose, as chiral centers can be readily introduced by using chiral starting materials, such as amino acids or their derivatives, in the ligand synthesis. mdpi.comnih.gov These chiral oxalamide ligands can then be used to create enantiomerically pure metal complexes. nih.gov

These chiral metallocomplexes have shown significant promise in asymmetric catalysis, where they can promote chemical reactions to yield one enantiomer of a product preferentially over the other. For example, chiral oxalamide-based bisdiamidophosphite ligands have been successfully employed in palladium- and rhodium-catalyzed asymmetric reactions, achieving high enantiomeric excesses (ee). rsc.org The modular nature of these ligands allows for systematic tuning of their steric and electronic properties to optimize catalyst performance for specific transformations. researchgate.net

Table 2: Examples of Chiral Oxalamide Ligands in Asymmetric Catalysis

| Catalyst System | Reaction Type | Achieved Enantioselectivity (ee) |

|---|---|---|

| Pd-bisdiamidophosphite | Allylic Alkylation | Up to 97% ee rsc.org |

| Rh-bisdiamidophosphite | Asymmetric Hydrogenation | >99% ee rsc.org |

Metal-Mediated Supramolecular Architectures

Supramolecular chemistry involves the study of systems composed of multiple chemical species held together by non-covalent interactions. In the context of coordination chemistry, metal ions can act as "glue" to direct the assembly of organic ligands into large, well-defined architectures. Oxalamide ligands, particularly those with multiple coordination sites, are excellent building blocks for constructing such supramolecular structures.

When oxalamide ligands possessing two or more distinct binding sites are reacted with metal ions, they can form extended networks known as coordination polymers (CPs) or Metal-Organic Frameworks (MOFs). flvc.orgnih.gov In these structures, the oxalamide molecule acts as a "linker" that bridges between metal centers, creating one-, two-, or three-dimensional lattices. preprints.orgyoutube.commdpi.com

The structure of the resulting CP or MOF is dictated by the geometry of the ligand and the preferred coordination number and geometry of the metal ion. nih.gov These materials are of significant interest due to their potential applications in areas such as gas storage, separation, and catalysis, which arise from their often porous nature. flvc.org The ability to design oxalamide linkers with specific lengths, rigidities, and functionalities allows for a high degree of control over the properties of the final framework.

Self-assembly is the spontaneous organization of individual components into ordered structures. researchgate.nettib.eu In oxalamide-metal systems, the formation of discrete complexes or extended networks is a result of a self-assembly process driven by the formation of coordinate bonds between the metal ions and the ligand's donor atoms. nih.gov

Supramolecular Chemistry and Self Assembly Phenomena

Non-Covalent Interactions Governing Oxalamide Assemblies

There are no specific studies detailing the role of hydrogen bonding in the supramolecular structures of N,N'-Bis(methoxycarbonylmethyl)oxalamide.

No investigations into π-π stacking interactions for this compound have been reported. The absence of aromatic rings in the core structure of this molecule suggests that such interactions would not be a primary driving force for its self-assembly, unless introduced through co-crystallization or formulation with other aromatic species.

Rational Design in Crystal Engineering of Oxalamide-Based Compounds

There is no available literature on the use of this compound in the rational design and crystal engineering of new materials.

Host-Guest Chemistry and Molecular Recognition Properties of Oxalamide Derivatives

The host-guest chemistry and molecular recognition properties of this compound have not been explored in any available research.

Catalytic Applications of N,n Bis Methoxycarbonylmethyl Oxalamide and Its Analogs

Homogeneous Catalysis Utilizing Oxalamide Ligands

Oxalamide derivatives have been successfully employed as ligands in a range of homogeneous catalytic reactions. Their ability to form stable complexes with various transition metals makes them suitable for applications in asymmetric catalysis and cross-coupling reactions.

A significant application of chiral oxalamide derivatives is in the field of asymmetric metallocatalysis, where they serve as ligands to create a chiral environment around a metal center, enabling the stereoselective synthesis of valuable molecules.

Palladium-Catalyzed Allylic Substitution: Oxalamide-based bisdiamidophosphite ligands have been synthesized and applied in palladium-catalyzed asymmetric allylic substitution reactions. rsc.org These reactions are fundamental carbon-carbon and carbon-heteroatom bond-forming processes. nih.govacs.org In the presence of a palladium catalyst, these chiral oxalamide ligands can effectively control the enantioselectivity of the nucleophilic attack on an allylic substrate. For instance, high enantiomeric excess (ee) values have been achieved in the Pd-mediated allylic alkylation of cinnamyl acetate (B1210297) with ethyl 2-oxocyclohexane-1-carboxylate (up to 90% ee) and in the allylic amination of cyclohex-2-en-1-yl ethyl carbonate with dibenzylamine (B1670424) (up to 97% ee). rsc.org

Rhodium-Catalyzed Asymmetric Hydrogenation: The same family of oxalamide-based bisdiamidophosphite ligands has also demonstrated exceptional performance in rhodium-catalyzed asymmetric hydrogenation. rsc.org This reaction is one of the most powerful methods for producing enantiomerically pure compounds. nih.gov When complexed with rhodium, these ligands facilitate the enantioselective addition of hydrogen to prochiral olefins, such as methyl esters of unsaturated acids, achieving outstanding enantioselectivities of up to >99% ee. rsc.org

Table 1: Performance of Oxalamide-Based Ligands in Asymmetric Metallocatalysis rsc.org Interactive Data Table

| Metal Catalyst | Reaction Type | Substrate Example | Nucleophile/Reagent | Product Type | Max. Enantiomeric Excess (ee) |

| Palladium | Allylic Alkylation | Cinnamyl acetate | Ethyl 2-oxocyclohexane-1-carboxylate | Allylic Alkylated Ketone | 90% |

| Palladium | Allylic Amination | Cyclohex-2-en-1-yl ethyl carbonate | Dibenzylamine | Allylic Amine | 97% |

| Palladium | Desymmetrization | N,N'-ditosyl-meso-cyclopent-4-ene-1,3-diol biscarbamate | - | Chiral Diamine Derivative | 83% |

| Rhodium | Asymmetric Hydrogenation | Methyl esters of unsaturated acids | H₂ | Saturated Ester | >99% |

While ruthenium complexes are known to catalyze a variety of transformations, including the synthesis of oxalamides via acceptorless dehydrogenative coupling, the specific use of N,N'-Bis(methoxycarbonylmethyl)oxalamide or its direct analogs as ligands in ruthenium-catalyzed olefin oxidation reactions is not extensively documented in the reviewed literature. rsc.org Olefin oxidation is a critical industrial process, often catalyzed by palladium complexes in Wacker-type reactions to produce carbonyl compounds. bohrium.comrsc.org

The hydrosilylation of carbonyl compounds is a widely used method for the reduction of aldehydes and ketones to their corresponding silyl (B83357) ethers, which can then be hydrolyzed to alcohols. nih.gov This transformation can be catalyzed by a variety of metal complexes, including those of nickel, rhenium, molybdenum, and zinc. nih.govrsc.orgresearchgate.netnih.gov However, the application of complexes derived specifically from this compound or related oxalamide ligands in mediating this reaction is not a prominent research area based on the available scientific literature.

Oxalamide and structurally related oxamate (B1226882) ligands have proven to be effective in various metal-catalyzed cross-coupling reactions, which are cornerstone methodologies in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.comyoutube.com

Copper-Catalyzed C-O Coupling: A novel class of chain-like multidentate oxalamide ligands has been developed for the copper-catalyzed arylation of alcohols and phenols. These ligands facilitate the coupling of (hetero)aryl bromides with alcohols under mild conditions, demonstrating broad substrate versatility. rsc.org

Palladium-Catalyzed Heck Reaction: Bis(N-substituted oxamate)palladate(II) complexes have been shown to be effective catalysts for the Heck carbon-carbon coupling reaction. These complexes, utilized in n-Bu4NBr as an ionic liquid solvent, promote the sustainable formation of C-C bonds. researchgate.net

Nickel-Catalyzed Amide Synthesis: Cesium oxamates have been used as a source for the synthesis of amides through a dual nickel/photoredox-catalyzed cross-coupling with aryl bromides. This method operates under mild conditions, employing an organic dye as a photocatalyst. nih.gov

Table 2: Applications of Oxalamide and Oxamate Ligands in Cross-Coupling Reactions

| Metal Catalyst | Ligand Type | Reaction Type | Coupling Partners | Key Features |

| Copper | Multidentate Oxalamide | C-O Coupling (Arylation) | (Hetero)aryl bromides + Alcohols/Phenols | Mild conditions, broad substrate scope. rsc.org |

| Palladium | Bis(N-substituted oxamate) | C-C Coupling (Heck) | Aryl halides + Alkenes | Sustainable reaction in an ionic liquid medium. researchgate.net |

| Nickel | (Used with Oxamate Substrate) | C-N Coupling (Amide Synthesis) | Cesium oxamates + Aryl bromides | Dual nickel/photoredox catalysis, mild conditions. nih.gov |

Organocatalytic Applications of Oxalamide and its Derivatives

Organocatalysis involves the use of small, metal-free organic molecules to catalyze chemical reactions. rsc.org Historically, one of the first reported organocatalytic transformations was the conversion of cyanogen (B1215507) to oxamide (B166460) in the presence of aqueous acetaldehyde, as observed by Justus von Liebig in 1860. nih.gov This foundational discovery highlights the intrinsic relationship between oxamide structures and the field of organocatalysis.

Despite this historical connection, the use of this compound or its derivatives as the primary chiral catalysts in modern asymmetric organocatalytic reactions is not widely reported. Contemporary organocatalysis often relies on specific structural motifs, such as those found in proline, imidazolidinones, or cinchona alkaloids, to achieve high levels of stereocontrol in various transformations. nih.govnih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of N,N'-Bis(methoxycarbonylmethyl)oxalamide.

The electronic structure of a molecule dictates its chemical behavior. DFT calculations can be employed to analyze the distribution of electrons and the nature of chemical bonds within this compound. Key aspects of such an analysis would include the examination of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability; a large gap suggests high stability and low reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is another valuable tool. It visualizes the electron density around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carbonyl and methoxy (B1213986) groups are expected to be electron-rich, while the amide protons would represent electron-deficient areas. mdpi.com Natural Bond Orbital (NBO) analysis can further elucidate the bonding, revealing details about hybridization, and delocalization of electron density through hyperconjugative interactions. biointerfaceresearch.com

Table 1: Representative Global Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap | ELUMO - EHOMO | Chemical reactivity and stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ2/2η (where μ = -χ) | Propensity to accept electrons |

This table presents typical descriptors that can be calculated. Specific values for this compound would require dedicated computational studies.

For this compound, computational methods can be used to construct a conformational energy landscape. This involves systematically rotating key dihedral angles and calculating the corresponding energy to identify low-energy conformers and the energy barriers between them. Such landscapes reveal the most stable conformations and the flexibility of the molecule. nih.gov The presence of intramolecular hydrogen bonding, for instance between an amide N-H and a carbonyl oxygen, can significantly influence conformational preferences, leading to more folded or extended structures. nih.gov

Table 2: Torsional Angles in Oxalamide-Containing Peptides

| Compound | Torsional Angle (°C-CO-CO-C) | Conformation |

| MeO-Aib-CO-CO-Aib-OMe | 180 | trans |

| MeO-L-Leu-CO-CO-L-Leu-OMe | 175 | trans |

| MeO-L-Pro-CO-CO-L-Pro-OMe | -108 and -106 | orthogonal |

| Data from a study on related retro-bispeptides, illustrating the conformational possibilities of the oxalamide core. nih.gov |

DFT calculations are a cornerstone for elucidating reaction mechanisms, allowing for the study of pathways that are difficult to observe experimentally. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated energy barriers. researchgate.net For this compound, this could involve studying its hydrolysis, where the ester or amide groups are cleaved, or its behavior in condensation reactions.

Computational studies on the nitrosation of amines, catalyzed by carbonyl compounds, have demonstrated the power of DFT in determining rate-determining steps and the influence of substituents on reaction barriers. nih.gov For instance, electron-withdrawing groups were found to decrease the energy barrier of the reaction. nih.gov Similar methodologies could be applied to understand the reactivity of this compound in various chemical environments. The calculations provide detailed information on bond breaking and formation, offering a step-by-step view of the transformation at the molecular level.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes, interactions with solvent molecules, and aggregation phenomena. uvm.edursc.org

For this compound, MD simulations could be used to:

Explore its conformational landscape in different solvents, revealing how the environment influences its preferred shapes.

Study its interactions with other molecules, such as in a biological system or in a polymer blend.

Investigate its potential for self-assembly or aggregation, driven by intermolecular forces like hydrogen bonding and van der Waals interactions.

These simulations can bridge the gap between the static picture provided by quantum chemistry and the macroscopic properties observed in experiments. researchgate.net

Theoretical Prediction and Interpretation of Spectroscopic Data

Computational methods are widely used to predict and interpret spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and magnetic shielding tensors, it is possible to generate theoretical spectra that can be compared with experimental results. This comparison aids in the assignment of spectral peaks to specific molecular motions or chemical environments. researchgate.net

For this compound, DFT calculations could predict its IR spectrum, identifying the characteristic vibrational frequencies for the C=O, N-H, and C-O stretching modes. Similarly, theoretical NMR chemical shifts for the different proton and carbon atoms can be calculated. A good agreement between the calculated and experimental spectra provides confidence in the determined molecular structure and conformational preferences. mdpi.com

Synthesis and Chemical Applications of Oxalamide Derivatives and Analogs

Derivatives with Modified Ester or Amide Moieties

Poly(ester amide)s (PEAs) are a class of polymers that incorporate both ester and amide linkages in their backbones. nih.govmdpi.com This combination imparts a unique set of properties, blending the degradability of polyesters with the superior thermal and mechanical stability of polyamides, which arises from strong intermolecular hydrogen bonding between the amide groups. nih.govmdpi.com PEAs are noted for their biocompatibility and biodegradability, making them promising materials for biomedical applications such as drug delivery and tissue engineering. nih.govdigitellinc.comnih.gov

The synthesis of PEAs can be achieved through various polycondensation methods. mdpi.comnih.gov One common approach involves the reaction of monomers containing pre-formed ester and amine functionalities with diacid chlorides. mdpi.com N,N'-Bis(methoxycarbonylmethyl)terephthalamide serves as a key building block in this context. It can be conceptualized as a monomer derived from terephthalic acid and an amino acid ester. The polymerization of such a monomer, typically through the reaction of a corresponding diester-diacid or diester-diamine with a suitable comonomer, leads to the formation of strictly alternating PEAs. researchgate.net The properties of the resulting polymer, such as solubility, thermal stability, and biodegradability, can be precisely controlled by the chemical structure of the monomers. nih.govresearchgate.net For instance, introducing bulky side groups or flexible chains into the polymer backbone can enhance solubility in organic solvents. researchgate.net

The incorporation of pyridine (B92270) moieties into an oxalamide framework yields ligands capable of acting as effective bridging units in the construction of coordination polymers and polynuclear complexes. nih.gov The pyridine nitrogen atom provides an additional coordination site, allowing the ligand to link multiple metal centers. nih.govresearchgate.net

A notable example is N,N′-bis(2-pyridylmethyl)oxalamide, which functions as a versatile bridging ligand. In its reaction with silver(I) trifluoromethanesulfonate (B1224126), it exhibits two distinct coordination modes. One ligand molecule bridges two silver cations through its pyridine nitrogen atoms. Other ligands coordinate through both the pyridine nitrogen and amide oxygen atoms. This versatile coordination results in the formation of a two-dimensional coordination polymer, with the trifluoromethanesulfonate anions connecting these arrays into a three-dimensional structure through hydrogen bonding. researchgate.net The ability of such ligands to adopt different binding modes and bridge metal centers is fundamental to creating complex, multidimensional metal-organic frameworks. researchgate.netnih.gov The coordination chemistry of pyridyl-functionalized ligands is rich, enabling control over the final structure and properties of the resulting molecular assembly. nih.govrsc.org

Bis(amino alcohol)oxalamides are C2-symmetric diamide (B1670390) diols that can be synthesized efficiently and in near-quantitative yields. asianpubs.orgasianpubs.org The synthesis involves a direct, single-step reaction between oxalic acid methyl esters and amino alcohols derived from natural amino acids under mild conditions. asianpubs.orgresearchgate.netresearchgate.net This straightforward method allows for the creation of modular and rigid chiral ligands. asianpubs.org

These compounds are valuable in various chemical processes, including catalysis and potentially in separation science. asianpubs.orgresearchgate.net The C2-symmetry of the ligands can create a specific chiral environment around a metal center, which is crucial for enantioselective catalysis. asianpubs.orgasianpubs.org For example, these ligands have been tested for their catalytic activity in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. asianpubs.orgresearchgate.net Furthermore, it has been proposed that the symmetric nature of these ligands could play a significant role in multi-element preconcentration. asianpubs.orgresearchgate.net The defined spatial arrangement of the coordinating hydroxyl and amide groups may facilitate the selective binding of metal ions, allowing for their concentration from dilute solutions. The self-assembly of bis(amino alcohol)oxalamides is driven by strong and directional intermolecular hydrogen bonding, which is also a key factor in their function. rsc.org

The molecular hybridization strategy, which combines two or more pharmacophores into a single molecule, is a powerful tool in drug design to develop novel therapeutic agents. nih.govmdpi.com Oxalamide-hydrazone hybrids merge the structural features of oxamides and hydrazones, both of which are present in numerous biologically active compounds. nih.govresearchgate.net Hydrazone derivatives are known for a wide range of bioactivities, including anticancer properties, while oxamides are found in various inhibitors targeting enzymes like kinases and calpains. nih.govresearchgate.netmdpi.com

A series of oxalamide-hydrazone hybrids has been synthesized and evaluated for antiproliferative activity. nih.gov The synthesis typically involves a three-step process:

Reaction of an aniline (B41778) with ethyl oxalyl chloride to form an ester intermediate.

Treatment of the ester with hydrazine (B178648) hydrate (B1144303) to produce an oxalamide hydrazide.

Acid-catalyzed condensation of the hydrazide with various aldehydes to yield the final oxalamide-hydrazone hybrids. nih.gov

Studies on these hybrids have identified compounds with significant anticancer activity. For instance, a compound featuring a 2-hydroxybenzylidene moiety (referred to as 7k in the study) demonstrated potent in vitro antiproliferative effects against human (MDA-MB-231) and mouse (4T1) triple-negative breast cancer cell lines. researchgate.netmui.ac.irnih.gov This compound was found to induce cell death by causing a G1/S phase cell cycle arrest at higher concentrations. nih.govresearchgate.net Such findings underscore the potential of oxalamide-hydrazone structures as scaffolds for designing novel and effective enzyme inhibitors for therapeutic use. nih.govnih.govmdpi.com

| Cell Line | Cancer Type | IC₅₀ (72h) in µM |

|---|---|---|

| MDA-MB-231 | Human Adenocarcinoma Breast Cancer | 7.73 ± 1.05 |

| 4T1 | Mouse Mammary Tumor | 1.82 ± 1.14 |

Structure-Activity Relationships for Chemical Functionality (e.g., Ligand Efficiency, Catalytic Performance)

The chemical functionality of oxalamide derivatives, whether as ligands for catalysis or as biologically active inhibitors, is intrinsically linked to their molecular structure. Understanding the structure-activity relationships (SAR) is crucial for designing more effective compounds. In catalysis, for example, subtle modifications to the ligand structure can have a profound impact on performance. rsc.orgnih.gov

In copper-catalyzed C-O coupling reactions, the introduction of additional coordinating groups into the N-alkyl chains of oxalamide ligands has been shown to be pivotal for achieving high catalytic efficiency and broad substrate scope under mild conditions. rsc.org Similarly, in C-N cross-coupling reactions, non-C2-symmetric oxalamide-based ligands have been developed that can tolerate bulky substrates, leading to the synthesis of functional molecules for optoelectronics in excellent yields. nih.govacs.org The catalytic activity of copper complexes with oxalamide and related oxalohydrazide ligands is highly dependent on the substituents on the ligand framework, demonstrating a clear SAR. nih.gov

To quantify and compare the effectiveness of different ligands or inhibitors, the concept of ligand efficiency (LE) is often employed. wikipedia.org Ligand efficiency is a metric that relates the binding energy of a molecule to its size, typically measured by the number of non-hydrogen atoms (N). It is calculated using the Gibbs free energy of binding (ΔG) as follows:

LE = - (ΔG) / N

Where ΔG = -RTln(Kᵢ), with Kᵢ being the inhibition constant. wikipedia.org This metric helps to identify compounds that have optimal binding characteristics relative to their size, guiding the lead optimization process in drug discovery and catalyst development. wikipedia.org By systematically modifying the structure of oxalamide derivatives—for example, by altering substituent groups or the nature of the side chains—researchers can optimize catalytic performance or binding affinity, guided by SAR principles and quantified by metrics like ligand efficiency. rsc.orgnih.govresearchgate.net

Advanced Analytical Characterization Techniques

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for elucidating the precise molecular structure of a compound by examining the interaction of molecules with electromagnetic radiation.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: In a hypothetical ¹H NMR spectrum of N,N'-Bis(methoxycarbonylmethyl)oxalamide, one would expect to observe distinct signals corresponding to the different types of protons. The amide protons (N-H) would likely appear as a triplet (due to coupling with the adjacent CH₂ group), the methylene (B1212753) protons (-CH₂-) would likely be a doublet, and the methyl protons (-OCH₃) of the ester group would appear as a sharp singlet. The chemical shifts (δ) would be indicative of the electronic environment of each proton.

¹³C NMR: The ¹³C NMR spectrum would show signals for each unique carbon atom. One would anticipate signals for the carbonyl carbons of the oxalamide and the ester groups, the methylene carbons, and the methoxy (B1213986) carbons. The positions of these signals provide crucial information about the carbon skeleton.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. COSY would confirm the coupling between the N-H and CH₂ protons, while HSQC would correlate the CH₂ protons with their directly attached carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) could show long-range correlations, for instance, between the methoxy protons and the ester carbonyl carbon.

DOSY (Diffusion-Ordered Spectroscopy): This technique separates NMR signals based on the diffusion rates of molecules, which can confirm that all observed signals belong to a single molecular entity, thus serving as a powerful purity check.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and not based on experimental data.)

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

| Amide (C=O) | - | ~160 | - |

| Ester (C=O) | - | ~170 | - |

| Methylene (-CH₂-) | ~4.2 | ~41 | d |

| Amide (-NH-) | ~8.5 | - | t |

| Methoxy (-OCH₃) | ~3.7 | ~52 | s |

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. Key vibrations would include N-H stretching of the secondary amide, C=O stretching for both the amide and ester groups (which may appear as distinct or overlapping bands), C-N stretching, and C-O stretching of the ester.

Table 2: Expected IR Absorption Bands for this compound (Note: This table is predictive and not based on experimental data.)

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3300 - 3500 |

| Ester C=O | Stretch | 1735 - 1750 |

| Amide C=O (Amide I) | Stretch | 1630 - 1680 |

| Amide N-H | Bend (Amide II) | 1510 - 1570 |

| Ester C-O | Stretch | 1000 - 1300 |

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. This compound contains carbonyl groups which have n → π* and π → π* transitions. These would likely result in absorption bands in the ultraviolet region of the spectrum. The exact wavelength of maximum absorbance (λ_max) would depend on the solvent used.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.

LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It would be the primary method for assessing the purity of this compound and for analyzing reaction mixtures during its synthesis.

LC-MS: The compound would be separated from impurities on an LC column, and the mass spectrometer would provide the molecular weight of the eluting compound, confirming its identity. The molecular ion peak ([M+H]⁺ or [M+Na]⁺) would be expected.

LC-MS/MS: Tandem mass spectrometry could be used to fragment the molecular ion. The resulting fragmentation pattern would provide valuable structural information, confirming the connectivity of the molecule. For instance, fragmentation might involve the loss of a methoxy group (-OCH₃) or cleavage of the amide bond.

GC-MS is suitable for the analysis of volatile and thermally stable compounds. This compound, being a relatively polar molecule with amide bonds, may have limited volatility and could potentially decompose at the high temperatures required for GC analysis. Derivatization might be necessary to increase its volatility and thermal stability. If amenable to GC-MS, the technique could be used to detect any volatile impurities. High-resolution mass spectrometry (HRMS) coupled with GC would allow for the determination of the exact mass and, consequently, the elemental formula of the compound and any impurities.

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation and purification of compounds from reaction mixtures and for the determination of their purity.

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. For a compound like this compound, a reverse-phase HPLC method would likely be employed. In this method, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724) or methanol (B129727).

The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. Given the structure of this compound, which contains both polar (amide and ester groups) and nonpolar (methylene groups) moieties, its retention time can be modulated by adjusting the composition of the mobile phase. A higher proportion of the organic solvent would typically lead to a shorter retention time.

Quantification is achieved by creating a calibration curve using standards of known concentration. The peak area of the analyte in the chromatogram is directly proportional to its concentration.

Hypothetical HPLC Method Parameters:

| Parameter | Value |

| Column | C18 (Octadecylsilyl), 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for determining the elemental composition of a pure organic compound. This method provides the percentage by weight of each element (carbon, hydrogen, nitrogen, and oxygen) in the molecule. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula (C₈H₁₂N₂O₆) to confirm its empirical formula and assess its purity.

For this compound, the theoretical elemental composition would be:

Carbon (C): 41.38%

Hydrogen (H): 5.21%

Nitrogen (N): 12.06%

Oxygen (O): 41.34%

The experimental results from an elemental analyzer should ideally be within ±0.4% of the theoretical values to confirm the elemental composition.

Theoretical vs. Hypothetical Experimental Elemental Analysis Data:

| Element | Theoretical % | Hypothetical Found % |

| Carbon (C) | 41.38 | 41.45 |

| Hydrogen (H) | 5.21 | 5.18 |

| Nitrogen (N) | 12.06 | 12.01 |

Mechanistic Investigations in Reactions Involving N,n Bis Methoxycarbonylmethyl Oxalamide

Elucidation of Reaction Pathways in Oxalamide Synthesis

The synthesis of N,N'-disubstituted oxalamides, including N,N'-Bis(methoxycarbonylmethyl)oxalamide, can be achieved through various synthetic routes. Mechanistic investigations have primarily focused on catalyzed reactions that offer high efficiency and atom economy. A prominent pathway involves the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol and amines, catalyzed by ruthenium pincer complexes.

In this pathway, the reaction is proposed to initiate with the dehydrogenation of ethylene glycol to form glycolaldehyde (B1209225). The amine, in this case, methyl aminoacetate, then reacts with the glycolaldehyde to form a hemiaminal intermediate. Subsequent dehydrogenation of the hemiaminal leads to the formation of an α-hydroxy amide intermediate, specifically N-(methoxycarbonylmethyl)-2-hydroxyacetamide. This intermediate has been observed experimentally in related systems, supporting its role as a key species in the reaction cascade. The α-hydroxy amide then undergoes another cycle of dehydrogenation to yield an α-keto amide, which subsequently reacts with a second molecule of the amine to produce the final this compound product and water.

An alternative, more traditional pathway for oxalamide synthesis involves the reaction of oxalyl chloride with the corresponding amine. This reaction proceeds through a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the electrophilic carbonyl carbons of oxalyl chloride, leading to the formation of a tetrahedral intermediate. The departure of a chloride ion results in the formation of an amide bond. This process is then repeated at the second carbonyl group with another molecule of the amine to yield the final disubstituted oxalamide. The stoichiometry and reaction conditions can be controlled to favor the formation of the desired product.

| Reaction Pathway | Key Reactants | Key Intermediates | Catalyst/Reagent |

| Acceptorless Dehydrogenative Coupling | Ethylene glycol, Methyl aminoacetate | Glycolaldehyde, Hemiaminal, α-Hydroxy amide | Ruthenium pincer complex |

| Nucleophilic Acyl Substitution | Oxalyl chloride, Methyl aminoacetate | Tetrahedral intermediate | None (or base scavenger) |

Understanding Catalytic Cycles and Intermediate Species in Oxalamide-Mediated Reactions

The catalytic cycle of ruthenium-catalyzed oxalamide synthesis from ethylene glycol and amines has been elucidated through a combination of experimental studies and density functional theory (DFT) calculations. The active catalyst is typically a ruthenium pincer complex, which facilitates the dehydrogenation steps.

The catalytic cycle is initiated by the coordination of ethylene glycol to the ruthenium center, followed by β-hydride elimination to produce glycolaldehyde and a ruthenium dihydride species. The release of molecular hydrogen regenerates the active catalyst. The glycolaldehyde then reacts with the amine to form a hemiaminal, which coordinates to the ruthenium catalyst. A second dehydrogenation step occurs, again via β-hydride elimination, to form the α-hydroxy amide intermediate and regenerate the ruthenium dihydride. This α-hydroxy amide can then undergo a similar activation and dehydrogenation sequence. It is oxidized to an α-keto amide, which is highly electrophilic. The final step involves the nucleophilic attack of a second amine molecule on the α-keto amide, leading to the formation of the oxalamide and release from the catalyst.

Throughout this cycle, several intermediate species are involved. The coordination of the reactants and intermediates to the ruthenium center is crucial for lowering the activation energies of the dehydrogenation steps. The nature of the pincer ligand on the ruthenium catalyst can significantly influence the efficiency and selectivity of the reaction by modifying the electronic and steric properties of the metal center. DFT studies have been instrumental in identifying the transition states and calculating the energy barriers for each step of the catalytic cycle, confirming that the dehydrogenation steps are often rate-determining.

| Catalytic Step | Reactant(s) | Intermediate Species | Product(s) |

| 1. Alcohol Dehydrogenation | Ethylene glycol, [Ru]-catalyst | [Ru]-H2, Glycolaldehyde | Glycolaldehyde, H2 |

| 2. Hemiaminal Formation | Glycolaldehyde, Amine | Hemiaminal | Hemiaminal |

| 3. Hemiaminal Dehydrogenation | Hemiaminal, [Ru]-catalyst | [Ru]-H2, α-Hydroxy amide | α-Hydroxy amide, H2 |

| 4. α-Hydroxy amide Dehydrogenation | α-Hydroxy amide, [Ru]-catalyst | [Ru]-H2, α-Keto amide | α-Keto amide, H2 |

| 5. Amidation | α-Keto amide, Amine | - | N,N'-Disubstituted oxalamide |

Studies on Photochemical and Thermal Degradation Pathways

The photochemical and thermal degradation of N,N'-disubstituted oxalamides, while not as extensively studied as their synthesis, is crucial for understanding their stability and potential environmental fate.

Photochemical Degradation: Photochemical degradation is initiated by the absorption of ultraviolet (UV) radiation. For oxalamides, the carbonyl groups and the amide bonds are the primary chromophores. Upon absorption of a photon, the molecule is promoted to an excited electronic state. The subsequent decay of this excited state can lead to bond cleavage. One potential pathway is the Norrish Type I cleavage of the carbon-carbon bond between the two carbonyl groups, which would generate two carbamoyl (B1232498) radicals. These highly reactive radicals can then undergo a variety of subsequent reactions, such as hydrogen abstraction from the solvent or other molecules, or further fragmentation. Another possibility is the cleavage of the nitrogen-carbonyl bond (amide bond cleavage), which would produce a different set of radical species. The specific pathway that predominates will depend on the wavelength of the incident light and the chemical environment.

Thermal Degradation: Thermal degradation occurs at elevated temperatures and involves the cleavage of the weakest bonds in the molecule. In the case of this compound, the central carbon-carbon bond of the oxalyl moiety and the amide C-N bonds are potential sites for initial cleavage. Thermogravimetric analysis (TGA) of similar small organic molecules often shows a multi-step degradation process. The initial step could involve the homolytic cleavage of the C-C bond, leading to the formation of two N-(methoxycarbonylmethyl)carbamoyl radicals. These radicals can then undergo further reactions, including decarboxylation or fragmentation of the ester group. Alternatively, cleavage of the amide bond could lead to the formation of isocyanate and ester radicals. The presence of the ester functional groups introduces additional potential degradation pathways, such as intramolecular cyclization or elimination reactions at higher temperatures. The final degradation products are typically smaller, volatile molecules such as carbon dioxide, carbon monoxide, and various nitrogen-containing organic fragments.

| Degradation Type | Initiation | Potential Primary Cleavage Site | Potential Intermediate Species |

| Photochemical | UV light absorption | C-C bond (oxalyl), C-N bond (amide) | Carbamoyl radicals |

| Thermal | High temperature | C-C bond (oxalyl), C-N bond (amide) | Carbamoyl radicals, Isocyanate radicals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.